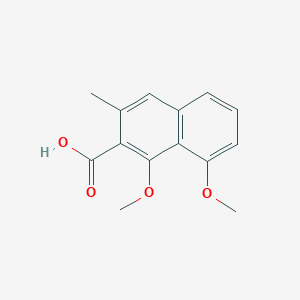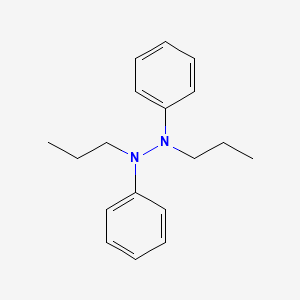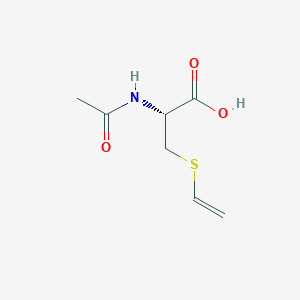
2-Ethenylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H10. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions . Another method involves the elimination reactions on allylic halides .
Industrial Production Methods: Industrial production of conjugated dienes like this compound often involves the catalytic dehydrogenation of cyclohexane derivatives. This process typically requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed:
Oxidation: Epoxides and diols.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexadienes.
Scientific Research Applications
2-Ethenylcyclohexa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactive double bonds
Mechanism of Action
The mechanism of action of 2-Ethenylcyclohexa-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, where it reacts with a dienophile to form a six-membered ring . This reaction is facilitated by the alignment of the π-electrons in the conjugated system, allowing for the formation of new chemical bonds.
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
Cyclohexa-1,4-diene: An isomer of 2-Ethenylcyclohexa-1,3-diene with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
62939-61-1 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
2-ethenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2 |
InChI Key |
OZTKINGBFVDAQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


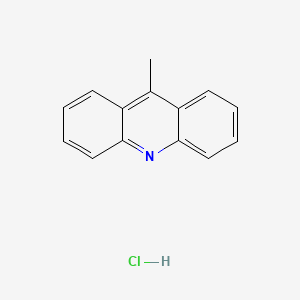
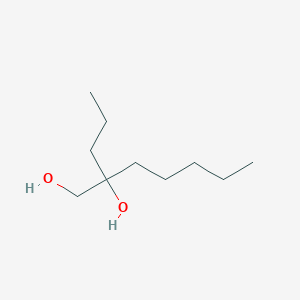
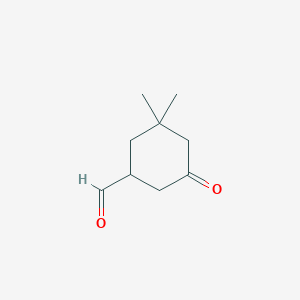

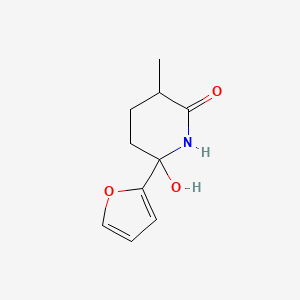
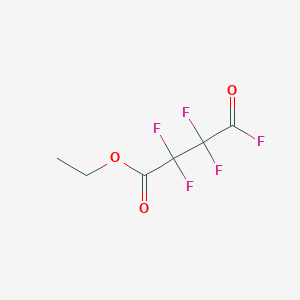
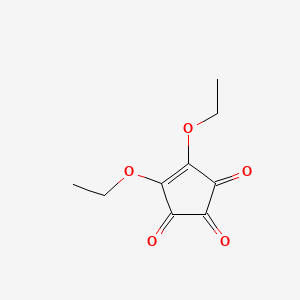
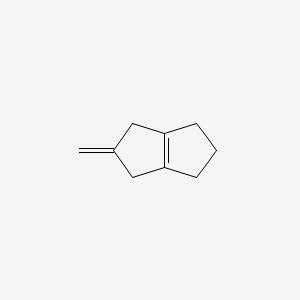


![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
